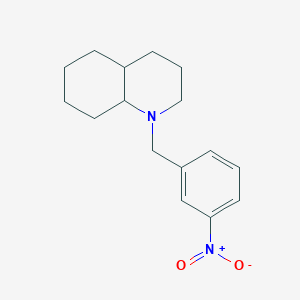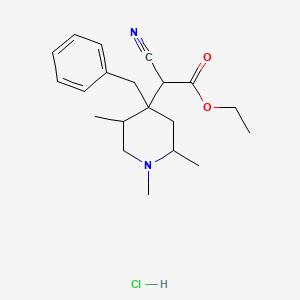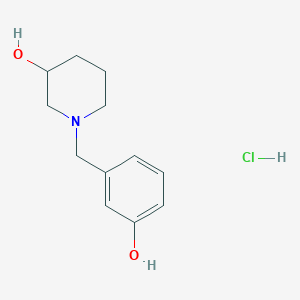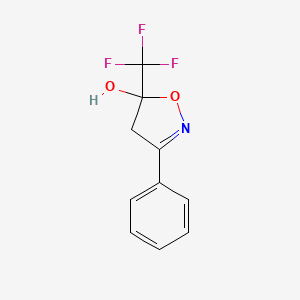![molecular formula C15H27N3O2S B5219279 N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)
N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide, commonly known as MLN4924, is a small molecule inhibitor that targets NEDD8-activating enzyme (NAE). NAE is an essential enzyme in the ubiquitin-proteasome pathway and plays a critical role in regulating protein degradation. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
MLN4924 targets N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide, which is responsible for activating NEDD8, a small ubiquitin-like modifier protein. NEDD8 conjugation to target proteins regulates their stability and function. MLN4924 inhibits N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide, leading to the accumulation of NEDD8-conjugated proteins and subsequent proteasome-mediated degradation. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce G2/M cell cycle arrest and inhibit DNA replication and repair in cancer cells. MLN4924 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
MLN4924 has several advantages for lab experiments, including its selective cytotoxicity to cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to overcome drug resistance. However, MLN4924 has some limitations, including its instability in aqueous solutions and its potential to cause off-target effects.
Future Directions
For research on MLN4924 include clinical trials to determine its safety and efficacy in humans, identification of biomarkers for patient selection, and development of combination therapies to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of MLN4924 and its potential off-target effects.
Synthesis Methods
The synthesis of MLN4924 involves a multistep process that starts with the reaction of 2-bromo-4-nitrobenzene with 2-aminopyridine to form 2-(2-nitrophenyl)pyridine. The nitro group is then reduced to an amino group, followed by the reaction with 3-(4-morpholinyl)propylamine to form 2-(2-aminophenyl)pyridine-3-(4-morpholinyl)propylamide. This compound is then reacted with thionyl chloride to form N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide, which is the final product.
Scientific Research Applications
MLN4924 has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. MLN4924 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2S/c19-14(13-5-2-1-3-6-13)17-15(21)16-7-4-8-18-9-11-20-12-10-18/h13H,1-12H2,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEGJULNABCXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)

![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)

![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)


![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)